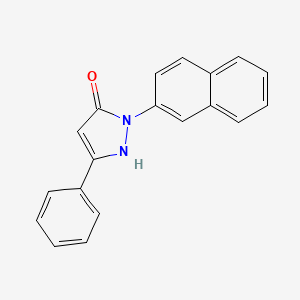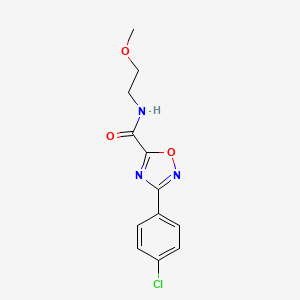
3-(4-chlorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. A specific synthesis route for oxadiazole compounds similar to the one includes converting aromatic acids into esters, followed by hydrazides, and finally cyclization to form the oxadiazole ring. Such compounds have been synthesized to explore their biological activities, particularly against enzymes like acetylcholinesterase and butyrylcholinesterase (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. For instance, crystallographic analysis has been utilized to determine the structure of closely related compounds, offering insights into their conformation and electronic properties (Alaşalvar et al., 2014).
Chemical Reactions and Properties
Oxadiazole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, they undergo retro-ene reactions in refluxing methanol, leading to the formation of kinetic and thermodynamic products with different stability profiles (Kleier & Pilgram, 1987). Such reactions underscore the reactive nature of the oxadiazole ring and its potential for further chemical modifications.
Physical Properties Analysis
The physical properties of oxadiazole derivatives, including solubility, melting points, and crystalline structure, can be significantly influenced by their substituents. The introduction of chlorophenyl and methoxyethyl groups may affect these properties, altering the compound's behavior in different solvents and its crystallization patterns. These aspects are critical for the compound's application in pharmaceutical formulations and its overall stability.
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are pivotal for their biological activity. The presence of electron-withdrawing or electron-donating groups, like the chlorophenyl and methoxyethyl in the compound of interest, plays a significant role in determining these properties. Such characteristics are essential for understanding the compound's interaction with biological targets and its potential mechanism of action.
For more information on the synthesis, molecular structure, and properties of oxadiazole derivatives and related compounds, the following references provide detailed insights:
- Synthesis and characterization of oxadiazole derivatives (Rehman et al., 2013)
- Crystal structure and computational analysis (Alaşalvar et al., 2014)
- Chemical reactions of oxadiazole derivatives (Kleier & Pilgram, 1987).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-18-7-6-14-11(17)12-15-10(16-19-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMSXHRADCSJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)
![4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)
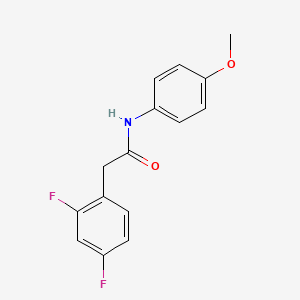
![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)
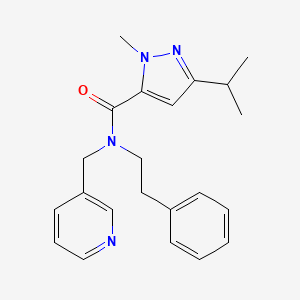
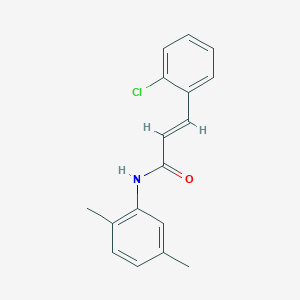

![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5587719.png)
![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)
![6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5587730.png)

